molecular formula C18H17N3O2 B7689692 N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide

Cat. No. B7689692
M. Wt: 307.3 g/mol
InChI Key: QPSYQINQHOHQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide, also known as ESI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ESI is a derivative of isoniazid, a commonly used anti-tuberculosis drug.

Mechanism of Action

The mechanism of action of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression, and heat shock protein 90, which is involved in protein folding and stability.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide can induce apoptosis in cancer cells, reduce the levels of oxidative stress, and inhibit the formation of amyloid beta plaques. N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide is its potential applications in various areas of scientific research, including cancer and neurodegenerative diseases. N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide is also relatively easy to synthesize and has low toxicity. However, there are also some limitations associated with the use of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide in lab experiments. N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide. One area of research is the development of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide, which could lead to the development of more effective drugs. Finally, there is also potential for the use of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide as a diagnostic tool for the detection of cancer and other diseases.

Synthesis Methods

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide can be synthesized through a multi-step process involving the reaction of isoniazid with various reagents. The most commonly used method involves the reaction of isoniazid with 2-hydroxy-3-methoxybenzaldehyde in the presence of sodium ethoxide. This reaction leads to the formation of an intermediate compound, which is then reacted with ethyl iodide to form N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide.

Scientific Research Applications

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide is in the field of cancer research. Studies have shown that N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anti-cancer drugs.
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide can inhibit the formation of amyloid beta plaques, which are characteristic of Alzheimer's disease, and reduce the levels of oxidative stress, which is implicated in the pathogenesis of Parkinson's disease.

properties

IUPAC Name

N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-21(18(23)13-7-9-19-10-8-13)12-15-11-14-5-3-4-6-16(14)20-17(15)22/h3-11H,2,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSYQINQHOHQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.